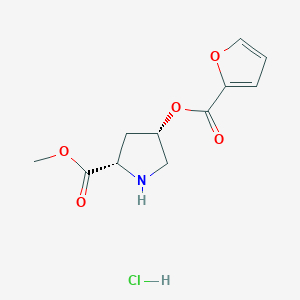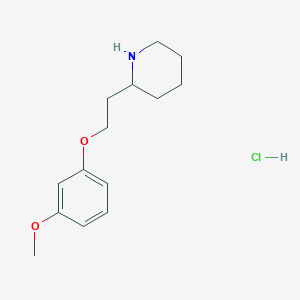
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Descripción general
Descripción
“3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride” is a biochemical often used in proteomics research . Its molecular formula is C14H21NO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO2/c1-16-13-5-2-6-14 (10-13)17-9-7-12-4-3-8-15-11-12/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 235.32 .Aplicaciones Científicas De Investigación
Synthesis and Characterization : A study by (Stoermer & Pinhey, 1998) described the synthesis process of a related compound, focusing on the methodology and chemical reactions involved. This information may be relevant for understanding the synthesis of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride.
Thermal Degradation and Ether-linked Products : Research by (Rizzi & Boekley, 1992) observed ether-linked phenolic products during the thermal degradation of ferulic acid. Insights from this study could be relevant to understanding the stability and degradation properties of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride under various conditions.
Reactions of β-Substituted Amines : A comprehensive study of reactions involving β-substituted amines, including the formation of bis-(β-aminoethers), was conducted by (Hammer, Ali & Weber, 1973). This research might provide valuable insights into the reactivity and potential applications of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride in chemical synthesis.
Pharmacological Activity : A study on the synthesis and pharmacological activity of related compounds was presented by (Gasparyan et al., 2009). They investigated the anti-inflammatory, analgesic, antipyretic, and cholinoblocking actions of certain compounds, which might be relevant for understanding similar properties in 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride.
Antibacterial and Antioxidant Properties : Research by (Гаспарян et al., 2011) explored the antibacterial and antioxidant properties of certain hydrochlorides. This may offer insights into the potential biological activities of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride.
Propiedades
IUPAC Name |
2-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-6-4-7-14(11-13)17-10-8-12-5-2-3-9-15-12;/h4,6-7,11-12,15H,2-3,5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXIMVFERDZDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




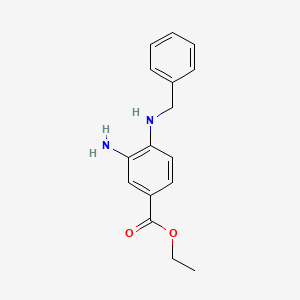
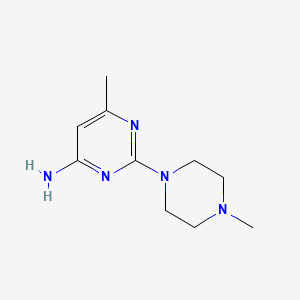
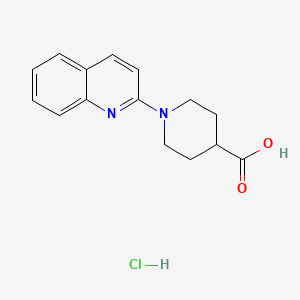
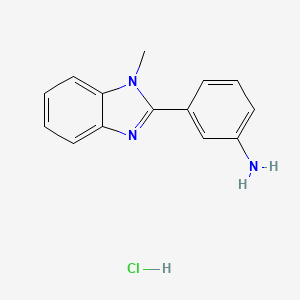
![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B1426348.png)
![7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B1426350.png)
![Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426351.png)
![3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426352.png)
![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)
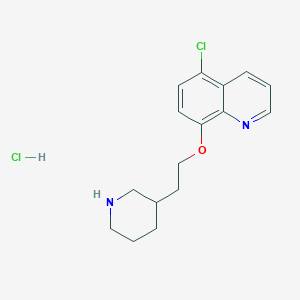
![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)

